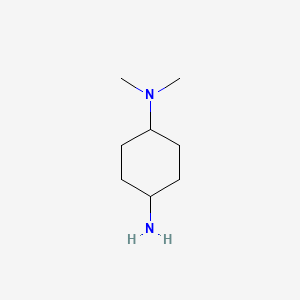
N1,N1-Dimethylcyclohexane-1,4-diamine
Übersicht
Beschreibung
N1,N1-Dimethylcyclohexane-1,4-diamine (DMCD) is an organic compound with the chemical formula C7H18N2. It is a colorless, volatile liquid with a sweet, ammonia-like odor. DMCD is a versatile molecule that has a wide range of applications in the chemical and pharmaceutical industries. It is used as a solvent, catalyst, and reagent in industrial processes, and is also used as a starting material in the synthesis of drugs. DMCD has been studied for its potential applications in medicine, such as its ability to act as a chiral selector in the synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Synthesis Pathways
- Enantiomerically Pure Isomers Production : A study by Shen et al. (2013) describes a new method to produce highly optically pure isomers of trans-N1,N2-dimethylcyclohexane-1,2-diamine. This process involves cyclohexene oxide reaction with methylamine, followed by cyclisation and ring-opening reactions.
Crystal Packing and Molecular Interactions
- Crystal Packing Analysis : In a study by Lai, Mohr, and Tiekink (2006), the crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is analyzed, focusing on C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions are crucial in the molecular structure and contribute significantly to the stability of the compounds.
Catalysis and Chemical Reactions
- Alkyl-Alkyl Suzuki Cross-Couplings : A study by Saito and Fu (2007) highlights the use of a 1,2-diamine as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles. This process allows for alkyl−alkyl Suzuki reactions of unactivated secondary alkyl halides with alkylboranes at room temperature.
Metal Complexes and Ligand Chemistry
- Metal Complexes with Chiral Ligands : Guillemot, Neuburger, and Pfaltz (2007) discuss the synthesis of tetradentate chiral N(4) ligands and their iron and manganese complexes, aiming to study their potential as catalysts for enantioselective epoxidation.
Atmospheric Chemistry
- Interactions with Sulfuric Acid : A study by Elm et al. (2016) investigates the molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines and sulfuric acid. This research is crucial for understanding atmospheric chemistry, particularly in the formation of new particles.
Optical and Luminescent Properties
- Luminescent Properties and Potential Optical Applications : Cheng et al. (2013) explore chiral mononuclear and one-dimensional cadmium(II) complexes constructed by (1R,2R)-N1,N2-bis(pyridinylmethyl)cyclohexane-1,2-diamine derivatives. These complexes exhibit luminescent properties, indicating potential applications as optical materials.
NMR Spectroscopy
- Nuclear Magnetic Resonance Spectra Analysis : The work of Freifelder, Mattoon, and Kriese (1967) examines the NMR spectra of related alkylene-substituted diethylamines, including N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, providing insights into the molecular structure and bonding interactions.
Chemical Synthesis
- Chemical Synthesis of Derivatives : Belda et al. (2023) report the synthesis of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, contributing to the expanding repertoire of diamine derivatives.
Medicinal Chemistry
- DNA Damage and Cytotoxicity in Medicinal Applications : Guddneppanavar et al. (2007) focus on platinum-acridinylthiourea conjugates with various diamine groups, studying their DNA damage properties and cytotoxicity, highlighting the potential medicinal applications.
Stereochemistry
- Stereochemistry in Organic Synthesis : Zhang and Jacobsen (1991) describe the synthesis of trans-1,2-diamino-1,2-dimethylcyclohexane, focusing on the stereoselective oxidation process, relevant in the field of organic synthesis and stereochemistry.
Polymerization Processes
- Polymerisation of Rac-lactide : Kang et al. (2019) synthesized Zn(II) and Cu(II) complexes based on ethanediamine derivatives to effectively polymerize rac-lactide, demonstrating applications in polymer science.
Eigenschaften
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-7(9)4-6-8/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGZZWTXFNFCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323338 | |
| Record name | N1,N1-Dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethylcyclohexane-1,4-diamine | |
CAS RN |
42389-50-4 | |
| Record name | N1,N1-Dimethylcyclohexane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10323338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-1,4-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


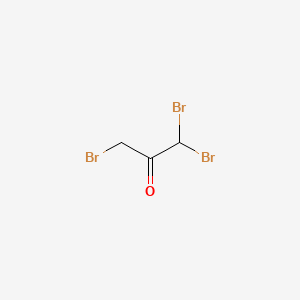

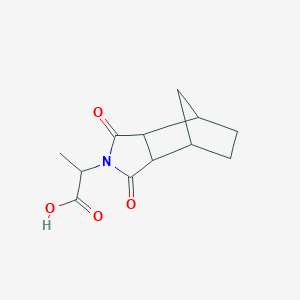

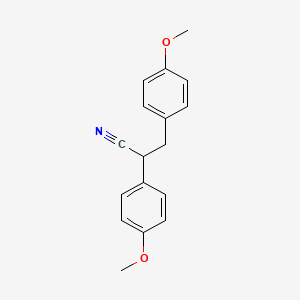


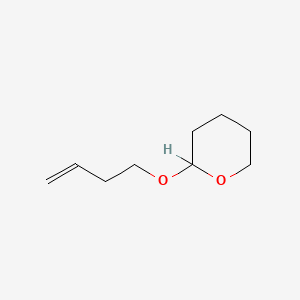

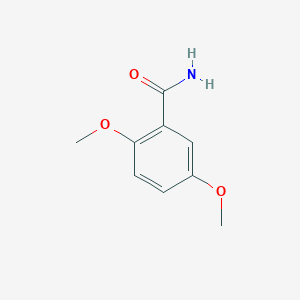
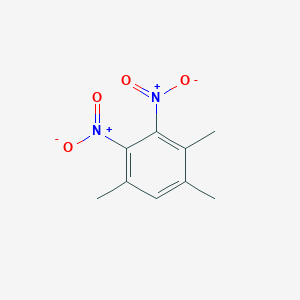
![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)
![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)